synthesis of 5-Amino-1-ethyl-1H-indazole
synthesis of 5-Amino-1-ethyl-1H-indazole
An In-depth Technical Guide to the Synthesis of 5-Amino-1-ethyl-1H-indazole
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a robust and scalable two-step synthesis for 5-Amino-1-ethyl-1H-indazole, a key building block for drug discovery and development. We will delve into the strategic considerations behind the chosen synthetic pathway, explore the underlying reaction mechanisms, and present detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important intermediate.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic aromatic heterocycles, are of immense interest due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities.[1][3] Their structural similarity to purines and indoles allows them to function as effective bioisosteres, modulating the activity of various biological targets. Specifically, functionalized amino-indazoles serve as critical starting materials for constructing complex molecules in pharmaceutical research.[4][5] 5-Amino-1-ethyl-1H-indazole (CAS 511249-17-5) is a valuable synthon, offering a primary amine for further derivatization and an N-ethyl group that can influence solubility, metabolic stability, and target engagement of the final active pharmaceutical ingredient (API).
This guide focuses on a reliable and well-documented synthetic route commencing from the commercially available 5-nitro-1H-indazole, outlining the N-alkylation and subsequent nitro group reduction.
Retrosynthetic Analysis and Strategic Rationale
The is most efficiently approached via a two-step sequence starting from 5-nitro-1H-indazole. This strategy is predicated on the following expert considerations:
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Starting Material Availability: 5-Nitro-1H-indazole is a readily available and relatively inexpensive commercial starting material, making the process economically viable.[6]
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Robust Transformations: The two key transformations—N-alkylation and nitro group reduction—are classic, high-yielding, and well-understood reactions in organic synthesis.
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Chemoselectivity: Introducing the amino group via reduction of a nitro precursor in the final step avoids potential side reactions that a free amine might undergo during the N-alkylation step. The nitro group is a robust, electron-withdrawing group that directs the reaction chemistry predictably.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the .
Mechanistic Deep Dive and Protocol Validation
A thorough understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and scaling up the synthesis.
Step 1: N-Ethylation of 5-Nitro-1H-indazole
The first step involves the regioselective alkylation of the indazole nitrogen. While indazole has two nitrogen atoms (N1 and N2) that can potentially be alkylated, the N1 position is generally favored under the conditions described.
Mechanism:
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Deprotonation: The weakly acidic N-H proton of the indazole ring is removed by the base, potassium carbonate (K₂CO₃), to form the indazolide anion. This anion is a resonance-stabilized nucleophile.
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Nucleophilic Attack: The indazolide anion then acts as a nucleophile, attacking the electrophilic carbon of bromoethane in a classic Sₙ2 reaction.
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Role of Phase-Transfer Catalyst: Tetra-n-butylammonium iodide (TBAI) is employed as a phase-transfer catalyst. The potassium indazolide salt has limited solubility in the DMF solvent. The TBAI facilitates the reaction by exchanging the potassium cation for the more organic-soluble tetra-n-butylammonium cation, bringing the nucleophile into the organic phase where it can readily react with bromoethane.[7][8]
Caption: Simplified mechanism of the N-ethylation reaction.
Experimental Protocol: Synthesis of 1-Ethyl-5-nitro-1H-indazole [7][9]
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To a solution of 5-nitro-1H-indazole (3.0 mmol, 1.0 eq) in 15 mL of dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (6.0 mmol, 2.0 eq).
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Add a catalytic quantity of tetra-n-butylammonium iodide (TBAI) (approx. 0.1 eq).
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To this stirred suspension, add bromoethane (3.0 mmol, 1.0 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the solution to remove inorganic salts.
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Remove the DMF solvent from the filtrate under reduced pressure.
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The resulting solid residue can be purified by recrystallization from ethanol to afford the pure product, 1-ethyl-5-nitro-1H-indazole.
Step 2: Reduction of 1-Ethyl-5-nitro-1H-indazole
The conversion of the aryl nitro group to a primary amine is a fundamental transformation. The use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for this purpose.
Mechanism:
The reduction of a nitro group by SnCl₂ is a complex process involving a series of single-electron transfers from Sn(II) to the nitro group. The acidic medium (HCl) provides the protons required for the formation of water molecules from the oxygen atoms of the nitro group. The overall stoichiometry involves the transfer of six electrons to reduce the nitro group completely to an amine.
Experimental Protocol: Synthesis of 5-Amino-1-ethyl-1H-indazole (Adapted from a general procedure[10])
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In a round-bottom flask, suspend 1-ethyl-5-nitro-1H-indazole (1.0 eq) in ethyl acetate (EtOAc).
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the suspension.
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Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to 60°C.
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Stir the reaction at 60°C for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). Caution: This neutralization is exothermic.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel to yield pure 5-Amino-1-ethyl-1H-indazole.
Data Summary and Characterization
The following table summarizes key quantitative data for the synthetic sequence.
| Compound | Formula | MW ( g/mol ) | Typical Yield | M.P. (°C) | Physical Form |
| Intermediate: 1-Ethyl-5-nitro-1H-indazole | C₉H₉N₃O₂ | 191.19[11] | 70%[7][9] | 119-121[7][9] | Pale-pink/Yellow Solid[7] |
| Final Product: 5-Amino-1-ethyl-1H-indazole | C₉H₁₁N₃ | 161.21[12] | >85% (typical) | N/A | Solid |
Conclusion
The presented two-step synthesis provides a reliable, scalable, and efficient pathway to 5-Amino-1-ethyl-1H-indazole.[13] By starting with the commercially available 5-nitro-1H-indazole, this method leverages robust and well-understood chemical transformations. The detailed protocols and mechanistic insights within this guide offer drug development professionals a validated system for producing this valuable heterocyclic building block, thereby facilitating the rapid advancement of medicinal chemistry programs.
References
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